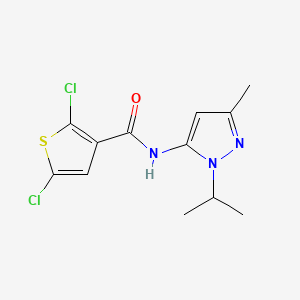![molecular formula C18H13ClN2O3 B2431356 (2Z)-N-acetyl-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 326913-57-9](/img/structure/B2431356.png)
(2Z)-N-acetyl-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-N-acetyl-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide is a chemical compound that is widely used in scientific research. This compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
(2Z)-N-acetyl-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide has been extensively used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. This compound has also been used as a ligand for the development of metal-based anticancer agents. Additionally, this compound has been used as a tool for the study of enzyme inhibition and has been found to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase.
Wirkmechanismus
The mechanism of action of (2Z)-N-acetyl-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide involves the coordination of the compound with metal ions. This coordination results in the formation of a complex that exhibits fluorescence properties. The complex can also interact with enzymes and inhibit their activity.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, this compound has been found to have antioxidant properties and can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2Z)-N-acetyl-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide in lab experiments include its fluorescent properties, its ability to coordinate with metal ions, and its inhibitory effects on enzymes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment for its detection and analysis.
Zukünftige Richtungen
There are several future directions for the use of (2Z)-N-acetyl-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide in scientific research. These include the development of new metal-based anticancer agents, the study of the compound's interactions with other enzymes, and the exploration of its potential as a diagnostic tool for metal ion detection. Additionally, further research is needed to determine the optimal conditions for the synthesis and purification of this compound, as well as its potential toxicity and safety profile.
Synthesemethoden
The synthesis method of (2Z)-N-acetyl-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide involves the reaction of 4-chloroaniline with 3-acetyl-4-hydroxycoumarin in the presence of acetic anhydride and a catalyst. The reaction results in the formation of this compound as a yellow solid. This compound can be purified using various methods such as recrystallization, column chromatography, and HPLC.
Eigenschaften
IUPAC Name |
N-acetyl-2-(4-chlorophenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c1-11(22)20-17(23)15-10-12-4-2-3-5-16(12)24-18(15)21-14-8-6-13(19)7-9-14/h2-10H,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOBQXAKMXLHBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=CC=CC=C2OC1=NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2431275.png)

![N-(4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-3-carboxamide hydrochloride](/img/structure/B2431277.png)
![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-morpholin-4-ylacetamide](/img/structure/B2431279.png)

![N-[Cyclobutyl-(4-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2431282.png)
![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2431283.png)


![2-Amino-2-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2431287.png)
![N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2431288.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2431291.png)
![Ethyl 4-[(3-methyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2431296.png)